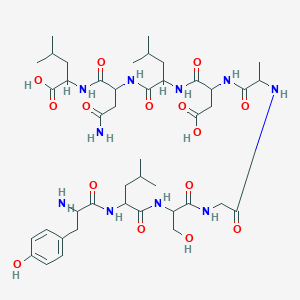
Cancer/testis antigen 1 (127-136)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cancer/testis antigen 1; NY-ESO-1
Wissenschaftliche Forschungsanwendungen
Immunotherapy Development
Cancer/testis (CT) antigens, including Cancer/testis antigen 1 (127-136), are a group of tumor antigens with expression mainly restricted to male germ cells in the testis and not in adult somatic tissues. In malignancies, the gene regulation of these antigens is disrupted, leading to their expression in various tumor types. This unique expression pattern and the immunogenicity of CT antigens in cancer patients have propelled the development of antigen-specific cancer vaccines. Clinical trials are ongoing for CT antigens like MAGE-A and NY-ESO-1, demonstrating the potential of CT antigens in cancer immunotherapy (Scanlan et al., 2002).
Biomarkers for Cancer Detection
CT antigens also show promise as biomarkers for early cancer detection. Their restricted expression in normal tissues, coupled with their presence in various cancers, makes them potential candidates for diagnostic purposes. As biomarkers, CT antigens could aid in identifying cancers at an earlier stage, improving treatment outcomes (Ghafouri-Fard & Modarressi, 2009).
Understanding Tumor Progression
Research on CT antigens contributes to our understanding of tumor progression. The expression of these antigens correlates with advanced stages of cancers, suggesting a role in tumor development and progression. This correlation provides insights into the mechanisms of cancer development and could guide the development of targeted therapies (Caballero & Chen, 2009).
Role in Oncogenesis
CT antigens are being evaluated for their role in oncogenesis. The expression of germline gene-expression programs in tumors, characteristic of CT antigens, might contribute to typical features of neoplastic cells, such as immortality, invasiveness, immune evasion, and metastatic capacity. This exploration opens avenues for new therapeutic strategies targeting these mechanisms (Simpson et al., 2005).
Therapeutic Targets for Urological Malignancies
CT antigens, including Cancer/testis antigen 1 (127-136), are emerging as therapeutic targets for urological malignancies. Their unique expression in tumors and testis, and the ability to induce immune responses, make them potential targets for immunotherapy in treating urological cancers (Kulkarni et al., 2012).
Potential in Diagnostic and Therapeutic Methods
The high expression of CT antigens in various cancers and their immunogenicity in patients indicate their potential in the development of diagnostic and therapeutic methods. This includes their use in early diagnostics and as targets for immunotherapy, enhancing treatment options for cancer patients (Garg et al., 2007).
Eigenschaften
Produktname |
Cancer/testis antigen 1 (127-136) |
|---|---|
Sequenz |
TVSGNILTIR |
Quelle |
Homo sapiens (human) |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cancer/testis antigen 1 (127-136); NY-ESO-1 (127-136) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



